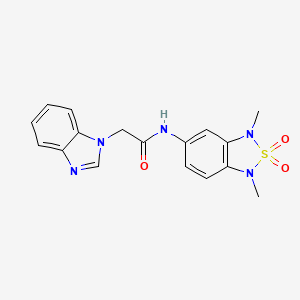

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Description

This compound features a benzimidazole core linked via an acetamide bridge to a 1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole moiety. The benzimidazole group is known for its role in medicinal chemistry, particularly in enzyme inhibition and receptor modulation, while the benzothiadiazole unit contributes unique electronic properties due to its sulfone and sulfonamide functionalities .

Properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c1-20-15-8-7-12(9-16(15)21(2)26(20,24)25)19-17(23)10-22-11-18-13-5-3-4-6-14(13)22/h3-9,11H,10H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWDYWAIMMPFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43)N(S1(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiadiazole intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization.

- Preparation of Benzimidazole Intermediate:

- Starting material: o-phenylenediamine

- Reagent: Formic acid

- Reaction: Cyclization to form benzimidazole

- Preparation of Thiadiazole Intermediate:

- Starting material: 2-aminobenzenesulfonamide

- Reagent: Acetic anhydride

- Reaction: Cyclization to form thiadiazole

- Coupling Reaction:

- Reagents: Benzimidazole intermediate, thiadiazole intermediate, acetic anhydride

- Conditions: Reflux in an appropriate solvent (e.g., ethanol)

- Product: this compound

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

- Oxidation:

- Reagents: Hydrogen peroxide, potassium permanganate

- Conditions: Aqueous or organic solvent, room temperature

- Products: Oxidized derivatives of the benzimidazole and thiadiazole rings

- Reduction:

- Reagents: Sodium borohydride, lithium aluminum hydride

- Conditions: Anhydrous solvent, low temperature

- Products: Reduced derivatives with altered functional groups

- Substitution:

- Reagents: Halogenating agents (e.g., N-bromosuccinimide)

- Conditions: Organic solvent, controlled temperature

- Products: Halogenated derivatives

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide has diverse applications in scientific research:

- Chemistry:

- Used as a building block for the synthesis of more complex molecules.

- Studied for its unique electronic properties and potential use in organic electronics.

- Biology:

- Investigated for its antimicrobial and antifungal activities.

- Potential use as a probe in biochemical assays.

- Medicine:

- Explored for its anticancer properties, particularly in inhibiting tumor growth.

- Studied for its potential as an anti-inflammatory agent.

- Industry:

- Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with various molecular targets and pathways:

- Molecular Targets:

- Enzymes: Inhibition of specific enzymes involved in cell proliferation and inflammation.

- Receptors: Binding to cellular receptors that regulate immune responses.

- Pathways:

- Induction of apoptosis in cancer cells through the activation of caspases.

- Modulation of signaling pathways such as NF-κB and MAPK.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound is compared with benzimidazole- and benzothiazole-based derivatives, which share similar pharmacophores but differ in substituents and electronic profiles. Below is a detailed comparison:

Research Findings and Trends

Structure-Activity Relationships (SAR)

- Benzimidazole Position : Substitution at the 1-position (e.g., cyclohexyl in 10VP91 ) enhances metabolic stability compared to unsubstituted analogues .

- Acetamide Linkers : Flexibility of the acetamide bridge (as in the target compound) allows conformational adaptation to diverse binding sites, whereas rigid linkers (e.g., triazoles in 9c ) restrict motion but improve selectivity .

Solubility and Bioavailability

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Chloroform (reflux) | +25% vs. DMF | |

| Catalyst | Imidazole | +20% efficiency | |

| Reaction Time | 6 hours | Minimizes degradation |

Q. Table 2: Analytical Benchmarks

| Technique | Critical Data Point | Example Value | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | Benzodiazole H | δ 7.73 (dd, J=8.8 Hz) | |

| HRMS | [M+H]⁺ | 357.16 (calc.) | |

| X-ray Diffraction | Space Group | Triclinic P1 |

Research Gaps and Future Directions

- In Vivo Studies : Pharmacokinetic profiling (e.g., bioavailability in rodent models) and toxicity screening .

- Structure-Activity Relationships (SAR) : Modify the 1,3-dimethyl-2,2-dioxo group to enhance target selectivity .

- Multi-Omics Integration : Combine proteomics and metabolomics to map off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.